5-Bromo-7-(trifluoromethyl)quinoxaline is a halogenated heterocyclic compound. While its specific source is not explicitly stated in the provided literature, it serves as a valuable building block in organic synthesis. Its significance in scientific research stems from the unique reactivity imparted by the bromine and trifluoromethyl substituents, allowing for diverse chemical transformations. [] Researchers utilize 5-Bromo-7-(trifluoromethyl)quinoxaline to construct complex molecular architectures, particularly those incorporating the quinoxaline scaffold, which is prevalent in biologically active compounds. [, , ]
5-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are bicyclic compounds containing two nitrogen atoms at non-adjacent positions in the aromatic ring system. This specific derivative, with a bromine atom and a trifluoromethyl group, exhibits unique chemical properties and biological activities, making it of interest in various scientific fields.
This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. It is often used in pharmaceutical research due to its potential applications in drug development.
5-Bromo-7-(trifluoromethyl)quinoxaline is classified as:
The synthesis of 5-Bromo-7-(trifluoromethyl)quinoxaline can be achieved through several methods, including:
The molecular structure of 5-Bromo-7-(trifluoromethyl)quinoxaline consists of a quinoxaline core with a bromine substituent at position 5 and a trifluoromethyl group at position 7.
5-Bromo-7-(trifluoromethyl)quinoxaline can participate in various chemical reactions, including:
The mechanism of action for 5-Bromo-7-(trifluoromethyl)quinoxaline primarily involves its interaction with biological targets, often through binding to specific receptors or enzymes.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain enzymes or pathways involved in disease processes, particularly in cancer biology and neuropharmacology.
5-Bromo-7-(trifluoromethyl)quinoxaline has potential applications in:
Quinoxaline, a bicyclic heterocycle formed by fusing benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. Historically, this nucleus gained prominence through natural products like quinomycin A (echinomycin), identified as potent antibiotics acting as DNA bis-intercalators, preferentially targeting cytosine-guanine (C-G) base pairs [1] [6]. Over decades, systematic optimization of the quinoxaline core has yielded diverse clinical agents:
Table 1: Clinically Significant Quinoxaline-Based Drugs
Compound | Therapeutic Application | Molecular Target |
---|---|---|
Erdafitinib | Urothelial carcinoma | FGFR kinase inhibitor |
Glecaprevir | Hepatitis C | NS3/4A protease inhibitor |
Quinomycin A | Antibacterial/Antineoplastic | DNA bis-intercalator |
XK469 | Leukemia (Phase I) | Topoisomerase IIβ inhibitor |
Becampanel (AMP397) | Neurological disorders | AMPA receptor antagonist |
The scaffold’s planar aromaticity facilitates π-stacking with biological macromolecules, while its synthetic versatility enables derivatization at C2, C3, C6, and C7 positions—key for structure-activity relationship (SAR) optimization [1] [6] [7].
Strategic introduction of bromine (Br) and trifluoromethyl (–CF₃) groups at specific quinoxaline positions enhances pharmacodynamic and pharmacokinetic properties:
Binding Affinity: Forms halogen bonds with carbonyl oxygens or π-systems in enzyme active sites (e.g., kinases, proteases), strengthening target engagement [6] [8].
Trifluoromethyl (–CF₃):
Combining these groups at C5 (bromo) and C7 (trifluoromethyl) exploits synergistic effects. The C7–CF₃ group’s position adjacent to N1 alters electron distribution across the ring, potentially enhancing the bromine’s halogen-bonding capacity at C5 [3] [6] [8].
Table 2: Electronic and Bioactive Effects of Quinoxaline Substituents
Substituent | Position | Key Properties | Biological Impact |
---|---|---|---|
Br | C5/C8 | - Halogen bonding- Steric bulk | Enhanced enzyme inhibitionImproved selectivity |
–CF₃ | C6/C7 | - High lipophilicity (logP ↑)- Metabolic stability | Increased cellular uptakeProlonged half-life |
Br/–CF₃ combo | C5 & C7 | - Electron withdrawal synergy- Conformational tuning | Optimized target bindingBalanced ADME |
5-Bromo-7-(trifluoromethyl)quinoxaline (C₉H₄BrF₃N₂; MW: 276.05 g/mol) serves as a multifunctional building block in drug design:
Table 3: Target-Specific Applications of 5-Bromo-7-(trifluoromethyl)quinoxaline Derivatives
Therapeutic Area | Molecular Target | Derivative Example | Key Interaction Mechanism |
---|---|---|---|
Oncology | FGFR kinase | Erdafitinib analogs | Br forms halogen bond with Ala564 (FGFR1) |
Antiviral | SARS-CoV-2 Mᵖʳᵒ | Pyrazoloquinoxalines | –CF₃ occupies hydrophobic S4 subsite |
Diabetes | sPLA₂/α-Glucosidase | Sulfonohydrazide-quinoxaline | Br enables π-π stacking with Phe23 (sPLA₂) |
Antimicrobial | DNA gyrase | Fluoroquinolone hybrids | –CF₃ enhances membrane penetration |
Synthetic accessibility via green chemistry approaches (e.g., bentonite clay K-10 catalysis, aqueous-phase lanthanide-catalyzed reactions) further elevates its utility for generating focused libraries [1] [2] [7]. Molecular modeling confirms that the C5–Br/C7–CF₃ configuration minimizes steric clashes while maximizing target engagement, underscoring its role as a strategic pharmacophore for next-generation therapeutics [4] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: